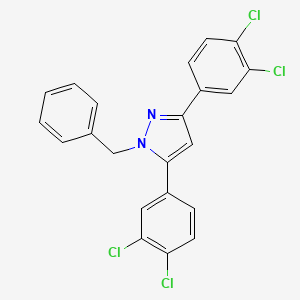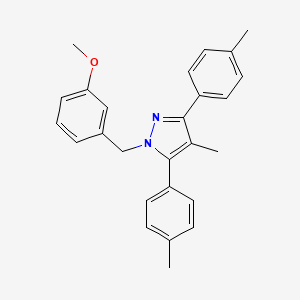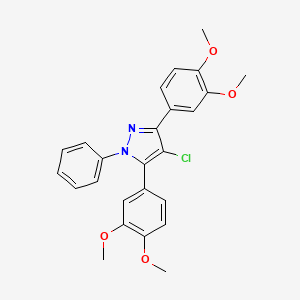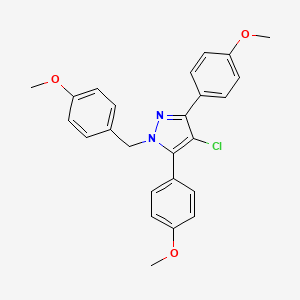![molecular formula C20H27NO4 B10933285 2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10933285.png)
2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and hexahydro-1H-isoindole-1,3(2H)-dione.
Condensation Reaction: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with hexahydro-1H-isoindole-1,3(2H)-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 2-(3,4-Dihydroxyphenethyl)hexahydro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the presence of ethoxy groups on the phenethyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-24-17-10-9-14(13-18(17)25-4-2)11-12-21-19(22)15-7-5-6-8-16(15)20(21)23/h9-10,13,15-16H,3-8,11-12H2,1-2H3 |
InChI Key |
KNEWCMSOXBDORY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)C3CCCCC3C2=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10933206.png)


![1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10933220.png)
![Methyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10933225.png)
![1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933235.png)
![ethyl 2-[4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]propanoate](/img/structure/B10933241.png)
![3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933244.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10933252.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933265.png)
![4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B10933268.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933278.png)
